molecular formula C19H34O9 B14078949 (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 141897-12-3

(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14078949
CAS No.: 141897-12-3
M. Wt: 406.5 g/mol
InChI Key: SGUOENJPMRQEMJ-UWAGUHGBSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological and chemical properties. It is characterized by multiple hydroxyl groups and a unique cyclohexyl structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in these synthetic routes include protecting groups like TBDMS (tert-butyldimethylsilyl) and oxidizing agents such as PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the desired stereoisomers. This approach can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for ether formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. This can lead to various biological effects, such as anti-inflammatory or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

141897-12-3

Molecular Formula

C19H34O9

Molecular Weight

406.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O9/c1-10(21)5-6-19(26)17(2,3)7-11(8-18(19,4)25)27-16-15(24)14(23)13(22)12(9-20)28-16/h5-6,10-16,20-26H,7-9H2,1-4H3/b6-5+/t10-,11+,12-,13-,14+,15-,16-,18-,19-/m1/s1

InChI Key

SGUOENJPMRQEMJ-UWAGUHGBSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O)O)O

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Origin of Product

United States

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